molecular formula C19H18FN3O2 B10941933 1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10941933
M. Wt: 339.4 g/mol
InChI Key: JDFGVWFCJKMVMR-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered significant attention in scientific research. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies related to its mechanism of action and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenol with chloromethyl methyl ether to form 2,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 2-fluorophenylhydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells.

    Industry: Potential use in the development of insecticides due to its action on the nervous system of insects.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to act on the nervous system of insects, leading to paralysis and death. In cancer cells, it induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-13-7-8-18(14(2)11-13)25-12-23-10-9-17(22-23)19(24)21-16-6-4-3-5-15(16)20/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

JDFGVWFCJKMVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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